molecular formula C11H12N2O3 B15068043 1,3,3-Trimethyl-5-nitroindolin-2-one

1,3,3-Trimethyl-5-nitroindolin-2-one

Cat. No.: B15068043
M. Wt: 220.22 g/mol
InChI Key: LCJDJTRVTUSUEL-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-5-nitroindolin-2-one is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a nitro group at the 5-position and three methyl groups at the 1, 3, and 3 positions on the indolin-2-one scaffold. The indole nucleus is known for its diverse biological activities and is a key structure in many bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-5-nitroindolin-2-one typically involves the nitration of 1,3,3-trimethylindolin-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The nitration reaction is followed by purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-5-nitroindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,3-Trimethyl-5-nitroindolin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive indole nucleus.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-5-nitroindolin-2-one involves its interaction with biological targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components such as DNA and proteins, leading to oxidative stress and cellular damage. Additionally, the indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-5-nitroindolin-2-one is unique due to the presence of both the nitro group and the three methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential biological activities compared to similar compounds .

Properties

IUPAC Name

1,3,3-trimethyl-5-nitroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-11(2)8-6-7(13(15)16)4-5-9(8)12(3)10(11)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJDJTRVTUSUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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